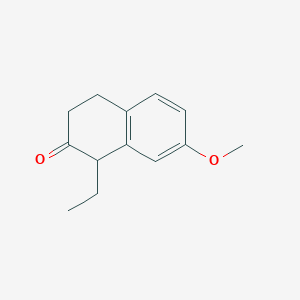

1-Ethyl-7-methoxy-2-tetralone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

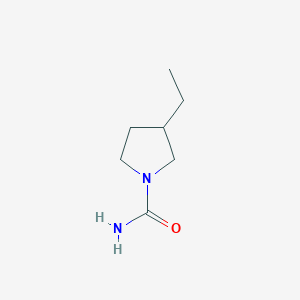

1-Ethyl-7-methoxy-2-tetralone, also known as 1-EMT, is a tetralone derivative that belongs to the class of auxiliary pharmacological agents known as aromatase inhibitors. It has a molecular weight of 204.27 . The IUPAC name for this compound is 1-ethyl-7-methoxy-3,4-dihydro-2(1H)-naphthalenone .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-7-methoxy-2-tetralone is represented by the linear formula C13H16O2 . The InChI code for this compound is 1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3 .Applications De Recherche Scientifique

Intermediate in Pharmaceutical Synthesis

“1-Ethyl-7-methoxy-2-tetralone” is an important intermediate in the synthesis of pharmaceuticals . For example, it is used in the synthesis of the opioid analgesic drug (-)-dezocine .

Continuous-Flow Chemistry

This compound has been used in continuous-flow chemistry, a method that has been widely adopted in manufacturing active pharmaceutical ingredients (APIs) . The continuous-flow synthesis of “1-Ethyl-7-methoxy-2-tetralone” presents significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Improved Synthesis Efficiency

The synthesis of “1-Ethyl-7-methoxy-2-tetralone” using continuous-flow chemistry can achieve an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) . This improved efficiency is highly beneficial for industrial-scale production.

Analgesic Production

As an essential intermediate for the opioid analgesic drug (-)-dezocine, “1-Ethyl-7-methoxy-2-tetralone” plays a vital role in the growing market for analgesics to treat moderate to severe pain resulted from massive surgeries or cancer .

Opioid Market

According to Chinese statistics, dezocine, for which “1-Ethyl-7-methoxy-2-tetralone” is a key intermediate, accounts for up to 60% of China’s opioid analgesic market . This highlights the importance of “1-Ethyl-7-methoxy-2-tetralone” in the pharmaceutical industry.

Mécanisme D'action

Target of Action

1-Ethyl-7-methoxy-2-tetralone is a synthetic compound that is used as an intermediate in the production of pharmaceuticals It is known to be an essential intermediate for the opioid analgesic drug (-)-dezocine , which targets opioid receptors in the central nervous system .

Mode of Action

Dezocine is known to exert its effects by binding to opioid receptors, leading to changes in pain perception .

Biochemical Pathways

As an intermediate in the synthesis of (-)-dezocine, it is part of the broader biochemical pathway involved in the production and action of opioid analgesics .

Result of Action

As an intermediate in the synthesis of (-)-dezocine, its incorporation into the final product contributes to the analgesic effects of the drug .

Propriétés

IUPAC Name |

1-ethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYWCVPWBNPSIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)